(R,R)-THC
Overview
Description
(R,R)-Tetrahydrocannabinol, commonly known as (R,R)-THC, is a stereoisomer of tetrahydrocannabinol, the primary psychoactive component found in cannabis. This compound is characterized by its specific chiral configuration, which distinguishes it from other isomers of tetrahydrocannabinol. The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-THC typically involves the stereoselective reduction of a precursor compound. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry is achieved. The reaction conditions often require precise temperature control and the use of specific solvents to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process begins with the synthesis of the precursor compound, followed by its reduction using a chiral catalyst. The final product is then purified through methods such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(R,R)-THC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated products.
Reduction: The addition of hydrogen or removal of oxygen, typically leading to the formation of more saturated compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can lead to the formation of different derivatives of this compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated tetrahydrocannabinol derivatives, while reduction can produce more saturated forms of the compound.
Scientific Research Applications
(R,R)-THC has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study stereochemistry and chiral reactions.
Biology: Investigated for its interactions with biological systems, particularly the endocannabinoid system.
Medicine: Explored for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (R,R)-THC involves its interaction with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. These receptors are part of a complex signaling pathway that regulates various physiological processes. This compound binds to these receptors, modulating their activity and influencing the release of neurotransmitters. This interaction leads to the compound’s psychoactive and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S,S)-THC: Another stereoisomer of tetrahydrocannabinol with different chiral configuration.
Delta-9-THC: The most well-known isomer of tetrahydrocannabinol, commonly found in cannabis.
Delta-8-THC: A less common isomer with similar but milder effects compared to delta-9-THC.
Uniqueness of (R,R)-THC
The uniqueness of this compound lies in its specific chiral configuration, which influences its interaction with biological systems and its overall chemical properties. This distinct configuration can result in different pharmacological effects compared to other isomers, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASYAWHPJCQLSW-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040749, DTXSID501017647 | |
Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221368-54-3, 138090-06-9 | |
Record name | 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221368543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138090069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-REL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HTC2NWF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD6B8E8CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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